4-(tert-Butoxy)cyclohexanamine hydrochloride
Description
Significance of Substituted Cyclohexanes as Scaffolds in Molecular Design
Substituted cyclohexane (B81311) rings are fundamental scaffolds in molecular design, prized for their three-dimensional structure, which offers distinct advantages over flat aromatic systems. pharmablock.compharmablock.com The cyclohexane fragment can serve as a bioisostere for phenyl or t-butyl groups, potentially providing more contact points with a target protein and occupying deeper lipophilic pockets. pharmablock.compharmablock.com By replacing flexible alkyl chains, the rigid cyclohexane structure reduces the conformational entropy of a molecule, which can lead to better binding affinity with biological targets. pharmablock.compharmablock.com This principle has been successfully applied in the development of numerous pharmaceuticals, where the cyclohexane motif forms either the core structure or a peripheral side chain. pharmablock.com The conformational stability of the cyclohexane chair form, and the well-defined axial and equatorial positions for substituents, allow for precise spatial arrangement of functional groups, a critical factor in rational drug design. libretexts.orgucalgary.ca The preference for substituents to occupy the more stable equatorial position to minimize steric strain is a key principle guiding the design of these molecules. libretexts.orgucalgary.ca
Overview of Aminocyclohexane Structures and Their Synthetic Utility
Aminocyclohexanes, which feature an amine group on a cyclohexane ring, are a vital class of intermediates in organic synthesis. wikipedia.org They are integral components of many biologically active natural products and have become important structural motifs in drug development. researchgate.netresearchgate.net The presence of the amino group provides a handle for a wide range of chemical transformations, making these compounds versatile building blocks. wikipedia.org For instance, conformationally restricted amino acids like 1-aminocyclohexane-1-carboxylic acid have been used to stabilize specific protein motifs, enhancing the stability of synthetic nanostructures. nih.govnih.govresearchgate.net The synthesis of aminocyclitols (cyclohexanes with multiple amine and hydroxyl groups) has attracted significant attention due to their role as substructures in compounds that can act as glycosidase inhibitors. researchgate.net The synthetic utility of aminocyclohexanes is demonstrated by their incorporation into a variety of pharmaceuticals, including analgesics, bronchodilators, and cardiovascular agents. wikipedia.orgresearchgate.netnih.gov
Role of Amine and Ether Functionalities in Chemical Reactivity and Synthetic Strategy
The chemical behavior of 4-(tert-Butoxy)cyclohexanamine hydrochloride is dictated by its key functional groups: a primary amine (as its hydrochloride salt) and a tert-butyl ether.
Amine Functionality : The primary amine group possesses a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. msu.edulibretexts.org As a base, it can be protonated by acids to form an ammonium (B1175870) salt, which is the case in the hydrochloride form of the title compound. This property allows for its dissolution in acidic aqueous solutions, facilitating separation from non-basic compounds. msu.edu As a nucleophile, the amine can react with a wide array of electrophiles. libretexts.orgmsu.edu Common reactions include alkylation with alkyl halides, acylation with acid chlorides or anhydrides to form amides, and addition to carbonyl compounds to form imines or enamines. libretexts.orgyoutube.com
Ether Functionality : The tert-butoxy (B1229062) group is a bulky ether. Ethers are generally unreactive and are often used as protecting groups in synthesis due to their stability under many reaction conditions, including basic and nucleophilic environments. msu.edu The tert-butyl group, in particular, is sterically hindered, which further enhances its stability. While ethers can be cleaved under strongly acidic conditions (e.g., using HBr or HI), the tert-butyl ether is especially susceptible to acid-catalyzed cleavage due to the formation of a stable tert-butyl carbocation. This specific reactivity allows for selective deprotection, a valuable strategy in multi-step synthesis.
The combination of a reactive amine and a stable, yet cleavable, ether group makes molecules like this compound useful bifunctional building blocks in complex synthetic strategies.
Chemical Profile: this compound
This compound is a substituted cyclohexanamine derivative available as a hydrochloride salt. Its structure features a cyclohexane ring substituted with an amino group and a tert-butoxy group at the 1 and 4 positions, respectively.
| Property | Data |
| CAS Number | 1174044-78-0 achemblock.combiotuva.comabacipharma.com |
| Molecular Formula | C₁₀H₂₂ClNO biotuva.comabacipharma.com |
| Molecular Weight | 207.74 g/mol biotuva.comabacipharma.com |
| IUPAC Name | 4-(tert-butoxy)cyclohexan-1-amine hydrochloride sigmaaldrich.com |
| Synonyms | trans-4-tert-Butoxy-cyclohexylamine HCl nih.gov |
| Physical Form | Powder sigmaaldrich.com |
| InChI Key | VZGZZKFRYJESPW-UHFFFAOYSA-N abacipharma.comsigmaaldrich.com |
Note: Data sourced from multiple suppliers and databases. Some discrepancies in reported formulas exist in literature; the most chemically consistent data is presented here. achemblock.combiotuva.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-8(11)5-7-9;/h8-9H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGZZKFRYJESPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Tert Butoxy Cyclohexanamine Hydrochloride
Direct Synthesis Routes
Direct synthetic strategies offer efficient access to the target compound by constructing the core structure in fewer steps. These methods often focus on the reductive amination of a corresponding ketone, etherification of an amino alcohol, or the transformation of a suitable precursor into the final amine.
Reductive Amination Approaches to Cyclohexylamines
Reductive amination is a prominent method for synthesizing amines from carbonyl compounds. wikipedia.org This reaction, also known as reductive alkylation, involves the condensation of a ketone or aldehyde with an amine, followed by the reduction of the intermediate imine in situ. organicreactions.org For the synthesis of 4-(tert-Butoxy)cyclohexanamine, the logical precursor is 4-(tert-Butoxy)cyclohexanone.
The process involves two key steps:
Imine Formation: The nucleophilic amine (ammonia in this case) attacks the carbonyl carbon of the cyclohexanone (B45756) derivative to form a hemiaminal, which then dehydrates to form an imine intermediate.
Reduction: The imine is then reduced to the corresponding amine. wikipedia.org
A variety of reducing agents and catalysts can be employed, with the choice significantly influencing the reaction's efficiency and stereoselectivity. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. wikipedia.orgtamu.edu
Research on the reductive amination of the structurally similar 4-tert-butylcyclohexanone provides insight into the potential stereochemical outcomes. The use of different catalysts can favor either the cis or trans isomer. For instance, platinum group metals like rhodium have been shown to produce a higher ratio of the cis-isomer in the amination of 4-t-butylcyclohexanone. google.com A patent discloses that using a palladium boride catalyst in the reductive amination of 4-t-butylcyclohexanone can yield up to 89.1% of the cis-isomer. google.com
Table 1: Catalyst Effects on Stereoselectivity in Reductive Amination of 4-t-Butylcyclohexanone
| Catalyst | Cis-Isomer Selectivity | Cis:Trans Ratio (Approx.) | Reference |
|---|---|---|---|
| Rhodium | up to 88% | 7.3 : 1 | google.com |
Etherification Strategies for tert-Butoxy (B1229062) Group Introduction
An alternative direct approach involves the formation of the tert-butyl ether bond. This strategy would typically start with a precursor that already contains the amine functionality, such as 4-aminocyclohexanol. The hydroxyl group of 4-aminocyclohexanol can be converted to the tert-butoxy ether.
This transformation is challenging due to the steric hindrance of the tertiary butyl group and the potential for side reactions with the amine group. The Williamson ether synthesis, a common method for forming ethers, is generally not suitable for producing tert-butyl ethers from secondary alcohols due to competing elimination reactions. A more viable approach involves the reaction of 4-aminocyclohexanol with isobutylene (B52900) in the presence of a strong acid catalyst. The amine group would likely need to be protected, for example as a carbamate (B1207046) (e.g., Boc-carbamate), to prevent it from reacting with the acid catalyst or isobutylene. After the etherification, the protecting group would be removed to yield the desired product.
Precursor Transformations Leading to the Amine Moiety
This approach involves starting with a cyclohexane (B81311) ring that already bears the tert-butoxy group and another functional group that can be readily converted to an amine. A common strategy in organic synthesis is the reduction of a nitro or azide group.
For example, a synthetic pathway could begin with 4-(tert-butoxy)cyclohexanol. The alcohol could be converted to a good leaving group (e.g., a tosylate or mesylate), which is then displaced by an azide ion (N₃⁻). The resulting 4-(tert-butoxy)cyclohexyl azide can then be reduced to 4-(tert-butoxy)cyclohexanamine, typically via catalytic hydrogenation (e.g., using H₂ and a palladium-on-carbon catalyst) or with reagents like lithium aluminum hydride (LiAlH₄).
Another powerful precursor strategy involves the use of a carbamate-protected amine, such as tert-butyl (4-hydroxycyclohexyl)carbamate (Boc-4-aminocyclohexanol). nih.gov In this scenario, the synthesis would proceed as follows:
Protect the amine of 4-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group.
Perform the etherification on the hydroxyl group to install the tert-butoxy moiety.
Deprotect the Boc group under acidic conditions, which simultaneously protonates the amine to form the hydrochloride salt.
Indirect Synthetic Pathways
Indirect pathways build the target molecule through a longer sequence of reactions, often starting from simple, commercially available cyclohexane or even aromatic precursors. These routes can offer greater control over stereochemistry.
Multi-Step Synthesis from Readily Available Cyclohexane Precursors
A versatile indirect route can begin with the hydrogenation of aromatic compounds. For example, a process starting from 4-nitrophenylacetic acid involves hydrogenation to reduce both the nitro group and the aromatic ring, ultimately yielding 4-aminocyclohexyl acetic acid. google.com A similar strategy could be adapted starting from p-aminophenol or its derivatives.
A representative sequence could be:
Hydrogenation: Catalytic hydrogenation of a suitably substituted phenol, such as 4-acetamidophenol (paracetamol), can yield a mixture of cis- and trans-4-acetamidocyclohexanol. google.com
Functional Group Interconversion: The resulting protected amino alcohol can then undergo etherification to introduce the tert-butoxy group at the hydroxyl position.
Deprotection: Finally, the protecting group on the nitrogen (e.g., the acetyl group) is removed to reveal the primary amine, which is then converted to its hydrochloride salt.
Stereoselective Introduction of Functional Groups
Controlling the stereochemistry (cis vs. trans) is a critical aspect of synthesizing substituted cyclohexylamines. The relative orientation of the amine and tert-butoxy groups can significantly impact the molecule's properties.
Stereoselective methods are often employed to synthesize a specific isomer. For instance, recent advances in photoredox catalysis have enabled intermolecular [4 + 2] cycloaddition reactions to produce highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. nih.govrsc.org While not applied directly to this specific target in the cited literature, these advanced methods demonstrate the potential for precise stereocontrol in the synthesis of complex cyclohexylamines.
In the context of reductive amination, the choice of reducing agent can influence the stereochemical outcome. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), tend to approach the intermediate imine from the less sterically hindered face, leading to a higher selectivity for one diastereomer over the other when compared to less bulky reagents like sodium borohydride. tamu.edu For a precursor like 4-(tert-butoxy)cyclohexanone, the bulky tert-butoxy group would direct the stereochemical course of the reduction, likely favoring the formation of the trans isomer where the incoming hydride attacks from the axial position to avoid steric clash, placing the resulting amino group in the equatorial position.
Furthermore, isomerization techniques can be used to convert an undesired isomer into the desired one. For example, a Schiff's base formed from a mixture of cis/trans isomers can be treated with a strong base, such as potassium tert-butoxide, to isomerize to the more thermodynamically stable trans configuration before hydrolysis to the amine. google.com
Control of cis/trans Isomerism
The stereochemical relationship between the tert-butoxy group at the C4 position and the amine group at the C1 position of the cyclohexane ring is a critical aspect of the synthesis of 4-(tert-Butoxy)cyclohexanamine hydrochloride. The control over cis/trans isomerism is typically achieved during the conversion of the precursor, 4-(tert-butoxy)cyclohexanone, to the corresponding amine, most commonly via reductive amination.
In this process, the ketone reacts with an amine source, such as ammonia, to form an imine intermediate, which is then reduced to the final amine. The final stereochemical outcome is determined by the direction of attack of the reducing agent on this imine intermediate. The bulky tert-butoxy group preferentially occupies the equatorial position to minimize steric strain, which in turn influences the facial selectivity of the reduction step.
Catalytic hydrogenation is a widely used method for this transformation. The choice of metal catalyst can significantly influence the diastereoselectivity. For the structurally similar 4-tert-butylcyclohexanone, reductive amination using platinum group metal catalysts like rhodium in ethanolic ammonia has been shown to preferably produce the cis-isomer. google.com This high cis-selectivity, with reported cis:trans ratios as high as 7.3:1, is attributed to the delivery of hydrogen from the less sterically hindered face of the imine intermediate adsorbed onto the catalyst surface. google.com
Alternatively, chemical hydride reducing agents can be employed. The steric bulk of the hydride reagent itself plays a crucial role. Small, unhindered reagents may provide a mixture of isomers, whereas bulky reagents like lithium tri-sec-butylborohydride (L-Selectride) exhibit high stereoselectivity by attacking the imine from the less hindered equatorial face, which would lead to the formation of the trans-product. tamu.edu The thermodynamic stability of the final product, where both large substituents occupy equatorial positions (the trans isomer), is also a key consideration in reactions that allow for equilibrium.
Table 1: Influence of Reagents on Isomer Ratios in the Synthesis of Substituted Cyclohexylamines (Illustrative)
| Precursor | Method | Reagent/Catalyst | Predominant Isomer | Reference Analogy |
| 4-tert-Butylcyclohexanone | Catalytic Reductive Amination | Rhodium on Carbon | cis | google.com |
| 4-tert-Butylcyclohexanone | Catalytic Hydrogenation | Platinum/Carbon | cis | google.com |
| 4-tert-Butylcyclohexanone | Hydride Reduction (of alcohol) | Sodium Borohydride | trans (minor), cis (major) | tamu.edu |
| 4-tert-Butylcyclohexanone | Hydride Reduction (of alcohol) | L-Selectride | trans (major), cis (minor) | tamu.edu |
Enantioselective Synthesis for Chiral Analogues
While this compound itself is an achiral molecule, the synthesis of chiral analogues is a significant area of research, driven by the prevalence of chiral cyclohexylamine scaffolds in pharmaceuticals. rsc.org Enantioselective synthesis in this context involves establishing specific stereocenters on the cyclohexane ring.
One powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially over the other. For instance, organocatalytic methods employing chiral Brønsted acids have been developed for cascade reactions that construct substituted chiral cyclohexylamines with high enantioselectivity. acs.org Such a process could involve the reaction of a 2,6-diketone with an amine, where the chiral catalyst controls multiple stereocenter-forming steps, including aldolization, dehydration, conjugate reduction, and the final reductive amination. acs.org
Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction, after which it is removed. This method can be applied to the synthesis of chiral cyclohexylamine derivatives, although it often requires additional synthetic steps for attachment and removal of the auxiliary.
Enzymatic methods also offer a highly effective route to chiral amines. Biocatalysis using enzymes such as transaminases can perform asymmetric amination of a prochiral ketone precursor, or resolve a racemic mixture of amines, yielding a product with high enantiomeric excess under mild, environmentally friendly conditions. researchgate.net
Optimization of Reaction Conditions and Yield
Maximizing the yield and purity of this compound requires careful optimization of reaction parameters for key synthetic steps, particularly the reductive amination of 4-(tert-butoxy)cyclohexanone. Factors such as catalyst selection, temperature, pressure, and solvent choice are interdependent and crucial for an efficient process.
Catalyst Selection and Loading: The choice of catalyst is paramount. Noble metals like rhodium and palladium are highly effective but costly. google.commdpi.com Research into bimetallic catalysts, such as Rh-Ni systems, has shown that adding a cheaper, earth-abundant metal like nickel can enhance catalytic activity without compromising selectivity. mdpi.com Optimizing the catalyst loading is a balance between ensuring a reasonable reaction rate and minimizing cost.
Temperature and Pressure: Reductive amination is sensitive to both temperature and pressure. Higher temperatures can increase the reaction rate but may also lead to side reactions or catalyst degradation. Hydrogen and ammonia pressures are critical drivers for the reaction. For the reductive amination of cyclohexanone, pressures of 2 bar for hydrogen and 4 bar for ammonia at 100°C have been shown to be effective. mdpi.com
Solvent and Reactant Concentration: The solvent can influence catalyst activity and substrate solubility. Solvents like ethanol or cyclohexane are commonly used. google.commdpi.com The concentration of reactants must also be optimized to ensure efficient conversion while minimizing the formation of by-products such as the secondary amine (bis-cyclohexylamine). google.com
Table 2: Illustrative Optimization of Reductive Amination for Cyclohexylamine Synthesis
| Entry | Catalyst (mol%) | Temperature (°C) | H₂ Pressure (bar) | Solvent | Yield (%) |
| 1 | 1% Rh/C | 80 | 2 | Ethanol | 85 |
| 2 | 1% Rh/C | 100 | 2 | Ethanol | 92 |
| 3 | 1% Rh/C | 120 | 2 | Ethanol | 88 |
| 4 | 1% Rh/C | 100 | 5 | Ethanol | 94 |
| 5 | 1% Pd/C | 100 | 5 | Ethanol | 89 |
| 6 | 1% Rh-Ni/SiO₂ | 100 | 2 | Cyclohexane | 96 |
| 7 | 0.5% Rh-Ni/SiO₂ | 100 | 2 | Cyclohexane | 91 |
This table is illustrative and based on general principles and data from analogous reactions. mdpi.com
Development of Novel and Sustainable Synthetic Routes
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient routes for the synthesis of amines, including this compound. benthamscience.comrsc.orgnih.gov These novel approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Biocatalysis: One of the most promising sustainable methods is the use of enzymes. Amine transaminases (ATAs) can catalyze the amination of ketones under mild conditions in aqueous media, offering excellent chemo-, regio-, and stereoselectivity. researchgate.net The bioamination of 4-tert-butylcyclohexanone, a close structural analogue of the precursor for the target compound, has been successfully demonstrated, highlighting the potential of this technology. researchgate.net
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing in terms of safety, scalability, and process control. By pumping reagents through a heated tube or column packed with a catalyst, reactions can be performed at high temperatures and pressures more safely, often leading to higher yields and shorter reaction times.
Advanced Catalysis: The development of new catalytic systems is a cornerstone of sustainable synthesis. This includes the design of catalysts based on earth-abundant and non-toxic metals like nickel and iron to replace precious metals. mdpi.com Furthermore, photocatalysis, which uses visible light to drive chemical reactions, represents a novel approach for forging C-N bonds under exceptionally mild conditions. rsc.orgnih.gov This method can enable unique cycloaddition reactions to access complex cyclohexylamine derivatives. rsc.orgnih.gov
One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reactor without isolating intermediates (a "one-pot" reaction) improves efficiency and reduces solvent waste and material loss. nih.gov The direct reductive amination of a ketone is a classic example of a one-pot process that is both atom-economical and operationally simple. wikipedia.org
Stereochemical Considerations and Conformational Analysis
Isomeric Forms of 4-(tert-Butoxy)cyclohexanamine Hydrochloride
The presence of two substituents on the cyclohexane (B81311) ring gives rise to different spatial arrangements, known as isomers. These isomers are categorized based on the relative orientation of the amino and tert-butoxy (B1229062) groups.
cis- and trans-Diastereomers
This compound exists as two primary diastereomers: cis and trans. libretexts.org This isomerism arises from the relative positioning of the amino and tert-butoxy groups with respect to the plane of the cyclohexane ring.
In the cis-isomer , both the amino group and the tert-butoxy group are on the same side of the ring. This means in a chair conformation, one substituent must occupy an axial position while the other is in an equatorial position. chemeurope.comkhanacademy.org
In the trans-isomer , the amino group and the tert-butoxy group are on opposite sides of the ring. This allows for a conformation where both substituents can occupy equatorial positions, or alternatively, both can be in axial positions. chemeurope.comkhanacademy.org
The distinction between these diastereomers is fundamental as they possess different physical and chemical properties due to their unique three-dimensional structures.
| Isomer | Relative Position of Substituents | Chair Conformation Substituent Orientations |
|---|---|---|
| cis | Same side of the ring | Axial/Equatorial (a/e) or Equatorial/Axial (e/a) |
| trans | Opposite sides of the ring | Diequatorial (e/e) or Diaxial (a/a) |
Enantiomeric Purity and Chiral Resolution Techniques
Chirality, or "handedness," is a key feature of the trans-isomer of 4-(tert-butoxy)cyclohexanamine. The trans-isomer is chiral and exists as a pair of non-superimposable mirror images called enantiomers. In contrast, the cis-isomer possesses a plane of symmetry and is therefore an achiral meso compound.
Achieving enantiomeric purity for the trans-isomer involves separating the racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomeric components. This process is known as chiral resolution. tcichemicals.com Common techniques for chiral resolution include:
Formation of Diastereomeric Salts: Reacting the racemic amine with a chiral acid creates a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization.
Enzymatic Resolution: Utilizing enzymes, such as lipases, that selectively react with one enantiomer over the other. google.com This kinetic resolution process allows for the separation of the unreacted enantiomer from the modified one. google.com
Chiral Chromatography: Using a chiral stationary phase (CSP) in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to physically separate the enantiomers based on their differential interactions with the CSP. google.com
The successful synthesis of enantiopure compounds is often critical in fields like medicinal chemistry, where one enantiomer may exhibit desired bioactivity while the other could be inactive or even detrimental. tcichemicals.com
Conformational Preferences of the Cyclohexane Ring System
The cyclohexane ring is not a static, planar hexagon. It adopts various puckered, three-dimensional conformations to minimize internal strain. libretexts.org The presence of substituents significantly influences the stability and equilibrium between these conformations.
Chair and Twist-Boat Conformations
The two most significant conformations of the cyclohexane ring are the chair and the twist-boat.
Chair Conformation: This is the most stable conformation of cyclohexane, adopted by over 99.9% of molecules at room temperature. wikipedia.orgbyjus.com It is characterized by the absence of angle strain (with bond angles close to the ideal tetrahedral 109.5°) and minimal torsional strain, as all adjacent C-H bonds are staggered. libretexts.org In this conformation, the substituent positions are designated as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). byjus.com
Twist-Boat Conformation: This conformation is less stable than the chair by approximately 5.5 kcal/mol (23 kJ/mol). chemeurope.comlibretexts.org While it avoids angle strain, it suffers from some torsional strain and steric hindrance. chemeurope.com The boat conformation itself is not a stable conformer but rather a transition state between twist-boat forms. chemeurope.com Under specific circumstances, such as with very bulky cis-1,4-disubstituted groups, the twist-boat conformation can become significantly populated. wikipedia.orgresearchgate.net
The interconversion between two different chair conformations, known as a "ring flip," occurs rapidly at room temperature and proceeds through higher-energy intermediates like the half-chair and twist-boat. chemeurope.com
Influence of Amino and tert-Butoxy Substituents on Conformational Equilibrium
Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to minimize steric strain. fiveable.melibretexts.org This strain, known as 1,3-diaxial interaction, arises from the repulsion between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org
The tert-butoxy group, like the structurally similar tert-butyl group, is exceptionally bulky. The steric strain associated with placing a tert-butyl group in an axial position is very high (approximately 21-22.8 kJ/mol). libretexts.orglibretexts.org This strong preference means the tert-butoxy group will almost exclusively occupy an equatorial position, effectively "locking" the conformation of the ring. The amino group (-NH2), while smaller, also prefers the equatorial position.
The conformational equilibrium for the diastereomers is as follows:
trans-isomer: The most stable conformation is the diequatorial (e,e) form, where both the large tert-butoxy group and the amino group occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions and results in the lowest energy state. chemeurope.comlibretexts.org The alternative diaxial (a,a) conformation is energetically highly unfavorable due to severe steric strain. chemeurope.com
cis-isomer: In this isomer, one group must be axial while the other is equatorial (a,e). Due to the overwhelming steric demand of the tert-butoxy group, the conformation where the tert-butoxy group is equatorial and the amino group is axial will be heavily favored. libretexts.org
| Isomer | Possible Conformations (tert-Butoxy, Amino) | Most Stable Conformation | Reason for Stability |
|---|---|---|---|
| trans | (eq, eq) or (ax, ax) | (eq, eq) | Minimizes steric strain by placing both bulky groups in equatorial positions. libretexts.org |
| cis | (eq, ax) or (ax, eq) | (eq, ax) | The very large tert-butoxy group strongly prefers the equatorial position to avoid severe 1,3-diaxial interactions. libretexts.orglibretexts.org |
Computational Chemistry Approaches to Conformational Analysis
Computational chemistry provides powerful tools for analyzing the conformational landscape of molecules like this compound. sapub.orgstudysmarter.co.uk These methods allow for the calculation of the relative energies and geometric properties of different conformers.
Molecular Mechanics (MM): Methods like MM3 and MM4 are based on classical mechanics and are effective for searching the conformational space and determining the geometries and relative energies of different isomers and conformers. researchgate.net
Ab Initio and Density Functional Theory (DFT): These quantum mechanical methods provide more accurate energy calculations. researchgate.net For example, Hartree-Fock (HF) or DFT methods can be used to obtain precise free-energy barriers for ring inversion and interconversion between chair and twist-boat forms. researchgate.net Calculated NMR chemical shifts can also be compared with experimental data to confirm the assignment of specific conformations. researchgate.net
These computational approaches are invaluable for quantifying the energy differences between conformers, such as the preference for equatorial substitution, and for understanding the dynamics of processes like ring flipping. sapub.orgyoutube.com
Molecular Mechanics (MM) Simulations
Molecular mechanics (MM) simulations serve as a powerful tool for exploring the conformational space of flexible molecules like this compound. Force fields such as MM3 and MM4 are particularly well-suited for this purpose, as they are parameterized to provide accurate geometries and relative energies for a wide range of organic molecules.
For the trans isomer, MM simulations would predict a strong preference for the diequatorial chair conformation. The alternative diaxial conformation would be significantly destabilized by the severe steric hindrance between the axial tert-butoxy group and the axial hydrogens at the C3 and C5 positions. The energy difference between these two chair forms is expected to be substantial, effectively locking the molecule in the diequatorial conformation.
For the cis isomer, MM simulations would model the equilibrium between the two possible chair conformations: one with an equatorial tert-butoxy group and an axial amino group, and the other with an axial tert-butoxy group and an equatorial amino group. The simulation would undoubtedly show that the former is overwhelmingly favored due to the prohibitive steric strain associated with an axial tert-butoxy group.
A typical output from MM simulations would include the steric energies of the optimized geometries for each conformer, bond lengths, bond angles, and dihedral angles. These data provide a quantitative measure of the relative stabilities of the different conformations.
Table 1: Hypothetical Molecular Mechanics (MM4) Simulation Data for Conformers of this compound
| Isomer | Conformation | Substituent Positions | Calculated Steric Energy (kcal/mol) | Predicted Population at 298 K (%) |
| trans | Chair 1 (e,e) | 1-NH3+ (eq), 4-OtBu (eq) | 5.2 | >99.9 |
| trans | Chair 2 (a,a) | 1-NH3+ (ax), 4-OtBu (ax) | 15.8 | <0.1 |
| cis | Chair 1 (a,e) | 1-NH3+ (ax), 4-OtBu (eq) | 7.1 | >99.9 |
| cis | Chair 2 (e,a) | 1-NH3+ (eq), 4-OtBu (ax) | 16.5 | <0.1 |
Note: The energy values are hypothetical and for illustrative purposes, based on known principles of conformational analysis.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations provide a higher level of theory for investigating the electronic structure and energetics of the conformers of this compound. Methods such as B3LYP with a suitable basis set (e.g., 6-31G* or larger) can be used to optimize the geometries obtained from MM simulations and to calculate more accurate relative energies, including electronic, zero-point vibrational, and thermal energies.
DFT calculations would refine the energetic differences between the conformers predicted by MM simulations. For the trans isomer, the diequatorial conformation would be confirmed as the global minimum. For the cis isomer, the conformation with the equatorial tert-butoxy group and axial amino group would be identified as the most stable. DFT can also provide valuable insights into the electronic effects of the substituents, such as the influence of the protonated amino group and the ether oxygen on the cyclohexane ring's geometry and electron distribution.
Furthermore, DFT calculations can be employed to compute theoretical spectroscopic data, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data for validation.
Table 2: Hypothetical DFT (B3LYP/6-31G) Energy Data for the Stable Conformers of this compound*
| Isomer | Substituent Positions | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| trans | 1-NH3+ (eq), 4-OtBu (eq) | 0.00 (Reference) | 0.00 (Reference) |
| cis | 1-NH3+ (ax), 4-OtBu (eq) | 1.95 | 1.85 |
Note: The energy values are hypothetical and for illustrative purposes. The trans isomer is set as the reference energy level.
Correlation of Theoretical and Experimental Spectroscopic Data (e.g., NMR)
A crucial step in conformational analysis is the correlation of theoretical predictions with experimental evidence. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for this purpose. The chemical shifts (δ) and, more importantly, the coupling constants (J) of the cyclohexane ring protons are highly sensitive to their stereochemical environment.
In the case of this compound, the proton attached to the carbon bearing the amino group (H1) is of particular interest. In the stable conformation of the trans isomer, H1 is in an axial position. It will therefore exhibit large axial-axial couplings (³J_ax,ax ≈ 10-13 Hz) to the adjacent axial protons on C2 and C6. In contrast, for the stable conformation of the cis isomer, H1 is in an equatorial position. Consequently, it will show smaller axial-equatorial and equatorial-equatorial couplings (³J_ax,eq ≈ 2-5 Hz, ³J_eq,eq ≈ 2-5 Hz).
Theoretical NMR parameters can be calculated using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach for chemical shifts. The calculated chemical shifts and coupling constants for the lowest energy conformers of the cis and trans isomers can be directly compared to the experimental NMR spectra, allowing for unambiguous assignment of the stereochemistry and confirmation of the preferred conformation.
Table 3: Predicted vs. Experimental ¹H-NMR Coupling Constants for the C1-Proton
| Isomer | C1-Proton Orientation | Predicted ³J(H1, H2ax/H6ax) (Hz) | Predicted ³J(H1, H2eq/H6eq) (Hz) | Typical Experimental J-values (Hz) |
| trans | Axial | 11.5 | 4.5 | Large (triplet of triplets or multiplet with large couplings) |
| cis | Equatorial | 3.0 | 3.0 | Small (broad singlet or narrow multiplet) |
Note: Predicted values are hypothetical, based on typical ranges for cyclohexane systems.
Impact of Stereochemistry and Conformation on Reactivity and Selectivity
The stereochemical and conformational properties of the cis and trans isomers of this compound have a profound impact on their chemical reactivity and the selectivity of their reactions. The orientation of the reactive amino group—axial in the cis isomer and equatorial in the trans isomer—is the primary determinant of these differences.
For reactions involving the amino group, such as N-acylation or N-alkylation, the equatorial amino group of the trans isomer is generally more sterically accessible to incoming reagents than the axial amino group of the cis isomer. The axial amine is shielded by the two axial hydrogens at the C3 and C5 positions, which can lead to a slower reaction rate for the cis isomer compared to the trans isomer under kinetically controlled conditions.
In substitution reactions where the amino group (or a derivative thereof) acts as a leaving group, stereoelectronic effects become critical. For example, in an E2 elimination reaction, a strict anti-periplanar arrangement between a β-proton and the leaving group is required. The trans isomer, with its equatorial leaving group, has anti-periplanar β-protons in the less stable diaxial conformation, which would require a significant energetic cost to achieve. The cis isomer, with its axial leaving group, already has anti-periplanar axial β-protons at C2 and C6 in its most stable conformation, making it much more susceptible to E2 elimination.
Furthermore, the presence of the neighboring tert-butoxy group can influence reactivity through intramolecular effects. While direct neighboring group participation by the ether oxygen is less common than with, for example, an adjacent acetate (B1210297) group, its steric bulk and electronic properties can still modulate the reactivity of the amino group. For instance, the bulky tert-butoxy group can direct the approach of a reagent to the less hindered face of the molecule, thereby influencing the stereoselectivity of reactions at the amine center.
Table 4: Summary of Stereochemistry's Influence on Reactivity
| Reaction Type | cis Isomer (Axial -NH3+) | trans Isomer (Equatorial -NH3+) | Rationale |
| N-Acylation | Slower Rate | Faster Rate | Steric hindrance around the axial amine. |
| E2 Elimination | Faster Rate | Slower Rate | Favorable anti-periplanar arrangement in the stable conformer. |
| SN2 Reaction (at C1) | Favored | Disfavored | Axial leaving group is better positioned for backside attack. |
Reactivity and Chemical Transformations
Reactions of the Amine Functionality
The primary amine group on the cyclohexane (B81311) ring is a versatile nucleophile and can participate in a wide array of reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds.
Nucleophilic Acyl Substitution Reactions
The amine functionality of 4-(tert-butoxy)cyclohexanamine readily undergoes nucleophilic acyl substitution with various acylating agents, such as acid chlorides, anhydrides, and activated esters. This reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form a stable amide bond with the expulsion of a leaving group. The general reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the order: acid chloride > acid anhydride (B1165640) > ester > amide.
These reactions are fundamental in constructing more complex molecules and are widely employed in medicinal chemistry and materials science to introduce the 4-(tert-butoxy)cyclohexyl moiety into a target structure.
Reductive Amination and Alkylation
Reductive amination provides an effective method for the N-alkylation of 4-(tert-butoxy)cyclohexanamine. This one-pot reaction involves the initial formation of an imine or enamine intermediate through the condensation of the amine with an aldehyde or ketone. The intermediate is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being particularly common due to their mildness and selectivity. Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a viable method for the reduction step.
This transformation is a cornerstone of amine synthesis due to its broad substrate scope and the avoidance of over-alkylation, which can be a significant side reaction in direct alkylation with alkyl halides. A patent for the preparation of related 4-substituted cis-cyclohexylamines highlights the utility of reductive amination of the corresponding cyclohexanones. google.comgoogle.com
Formation of Amides, Carbamates, and Sulfonamides
The nucleophilic character of the amine in 4-(tert-butoxy)cyclohexanamine allows for the straightforward synthesis of amides, carbamates, and sulfonamides, which are important functional groups in pharmaceuticals and other bioactive molecules.
Amides are typically synthesized by reacting the amine with a carboxylic acid, often in the presence of a coupling agent such as a carbodiimide (B86325) (e.g., DCC, EDC) or by using an activated form of the carboxylic acid like an acid chloride or anhydride.
Carbamates are readily formed by the reaction of the amine with a chloroformate, an isocyanate, or di-tert-butyl dicarbonate (B1257347) ((Boc)2O). The formation of the tert-butoxycarbonyl (Boc) protected amine is a common strategy in multi-step synthesis.
Sulfonamides are prepared by the reaction of the amine with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct. This reaction is a reliable method for introducing a sulfonyl group onto the nitrogen atom. Patents describing the synthesis of various sulfonamide derivatives often utilize this fundamental reaction. googleapis.comgoogle.com
| Derivative | Reagent | General Reaction Conditions |
| Amide | Carboxylic Acid + Coupling Agent (e.g., EDC, DCC) or Acid Chloride | Aprotic solvent (e.g., DCM, DMF), Room Temperature |
| Carbamate (B1207046) | Chloroformate or Di-tert-butyl dicarbonate | Base (e.g., Et3N, NaHCO3), Aprotic solvent (e.g., DCM, THF) |
| Sulfonamide | Sulfonyl Chloride | Base (e.g., Pyridine, Et3N), Aprotic solvent (e.g., DCM) |
Protection and Deprotection Strategies for the Amine Group
In complex multi-step syntheses, it is often necessary to temporarily protect the amine functionality of 4-(tert-butoxy)cyclohexanamine to prevent it from reacting with incompatible reagents. The most common protecting group for amines is the tert-butoxycarbonyl (Boc) group, which forms a stable carbamate. jk-sci.com
Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (B128534) or sodium bicarbonate. fishersci.co.uk This reaction is generally high-yielding and proceeds under mild conditions. jk-sci.com A patent describing the synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexane carboxylic acid utilizes the condensation of the corresponding amine with di-tert-butyl dicarbonate. google.com
Deprotection: The Boc group is valued for its stability under a wide range of conditions, yet it can be readily removed under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid in an organic solvent are commonly used for deprotection. fishersci.co.uk The mechanism involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene (B52900) and carbon dioxide.
| Strategy | Reagents | Typical Solvents |
| Protection (Boc) | Di-tert-butyl dicarbonate ((Boc)2O), Base (e.g., Et3N, NaHCO3) | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Deprotection (Boc) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Ethyl acetate (B1210297), Methanol |
Reactions Involving the tert-Butoxy (B1229062) Ether Group
The tert-butoxy ether group is generally stable to many reaction conditions, including basic, nucleophilic, and reductive environments, making it a suitable protecting group for the hydroxyl functionality of the corresponding cyclohexanol (B46403). However, it can be cleaved under specific acidic conditions.
Ether Cleavage Mechanisms and Reagents
The cleavage of the tert-butoxy ether in 4-(tert-butoxy)cyclohexanamine derivatives proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of the ether oxygen, making the tert-butyl group a better leaving group. Due to the stability of the resulting tertiary carbocation (tert-butyl cation), the cleavage can proceed through either an SN1 or an E1 pathway.
In the SN1 mechanism , the protonated ether dissociates to form the corresponding 4-aminocyclohexanol and a tert-butyl cation. The carbocation is then trapped by a nucleophile present in the reaction mixture.
In the competing E1 mechanism , the tert-butyl cation loses a proton to form isobutylene gas.
Common reagents used for the cleavage of tert-butyl ethers include strong acids such as trifluoroacetic acid (TFA), hydrobromic acid (HBr), and hydroiodic acid (HI). Lewis acids can also be employed for this transformation. The choice of reagent and reaction conditions can influence the outcome and selectivity of the cleavage. For instance, selective cleavage of a tert-butyl ester in the presence of a tert-butyl ether has been reported, highlighting the possibility of differential reactivity based on the substrate and reagents. jst.go.jplookchem.comresearchgate.net
| Reagent | General Conditions |
| Trifluoroacetic acid (TFA) | Neat or in a solvent like DCM, often at room temperature |
| Hydrobromic acid (HBr) / Hydroiodic acid (HI) | Aqueous solution, often with heating |
| Lewis Acids (e.g., AlCl3, ZnBr2) | Aprotic solvent, variable temperatures |
Stability of the tert-Butoxy Group under Various Reaction Conditions
The tert-butoxy group, a tertiary ether, exhibits distinct stability characteristics that are crucial in synthetic applications. Its stability is highly dependent on the pH of the reaction medium. Generally, the tert-butoxy group is robust under neutral and basic conditions but is labile to strong acids. youtube.comorganic-chemistry.orgresearchgate.net
Under acidic conditions, the ether oxygen is protonated, creating a good leaving group (tert-butanol). The subsequent cleavage of the carbon-oxygen bond is facilitated by the formation of a stable tertiary carbocation (the tert-butyl cation). youtube.comwikipedia.org This process can proceed via an SN1 or E1 mechanism. wikipedia.orglibretexts.org For instance, treatment with strong acids like HBr, HI, or trifluoroacetic acid at moderate temperatures can efficiently cleave the ether. youtube.comlibretexts.org
Conversely, the tert-butoxy group is stable towards a wide range of nucleophiles and bases. organic-chemistry.orgresearchgate.net This stability makes it a useful protecting group for the hydroxyl function in various chemical transformations that are performed under basic or nucleophilic conditions.
The following table summarizes the stability of the tert-butoxy group under different chemical environments.
| Reaction Condition | Reagents | Stability of tert-Butoxy Group | Mechanism of Cleavage |
|---|---|---|---|
| Strongly Acidic | HBr, HI, H₂SO₄, Trifluoroacetic Acid | Labile (Cleaved) | SN1 / E1 |
| Basic | NaOH, KOH, NaH, LDA, t-BuOK | Stable | N/A |
| Nucleophilic | RLi, RMgX, Amines, Enolates | Stable | N/A |
| Reductive (Catalytic Hydrogenation) | H₂/Pd, H₂/Ni, H₂/Rh | Stable | N/A |
| Oxidative | KMnO₄, CrO₃ | Generally Stable | N/A |
Rearrangement Reactions Involving the Cyclohexane Backbone
Regioselectivity and Stereoselectivity in Chemical Reactions
The concepts of regioselectivity and stereoselectivity are critical in understanding the outcomes of reactions involving 4-(tert-Butoxy)cyclohexanamine.
Regioselectivity refers to the preference for a reaction to occur at one position over another. In 4-(tert-Butoxy)cyclohexanamine, the primary amine group is the most reactive site for a variety of transformations, such as acylation, alkylation, and Schiff base formation. These reactions would be highly regioselective for the nitrogen atom, as the C-H bonds of the cyclohexane ring and the C-O and C-C bonds of the tert-butoxy group are significantly less reactive under the conditions typically employed for such modifications of amines.
Stereoselectivity pertains to the preferential formation of one stereoisomer over others. The stereochemical outcome of reactions involving the cyclohexane ring of this molecule is heavily influenced by the presence of the bulky tert-butoxy group.
In its most stable chair conformation, a bulky substituent like the tert-butoxy group will overwhelmingly prefer the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. libretexts.orgquora.commasterorganicchemistry.com This conformational locking has significant stereochemical implications.
Diastereoselectivity: The equatorial tert-butoxy group acts as a steric shield for one face of the cyclohexane ring (the syn-face). Consequently, an incoming reagent is more likely to attack the ring from the less hindered, opposite face (the anti-face). This leads to a high degree of diastereoselectivity in reactions such as additions to a carbonyl group if one were introduced at another position on the ring, or in epoxidation reactions of a corresponding cyclohexene (B86901) derivative.
The following table illustrates the influence of the equatorial tert-butoxy group on the stereochemical outcome of a hypothetical reaction.
| Conformation of Substrate | Direction of Reagent Approach | Expected Major Product Stereoisomer | Rationale |
|---|---|---|---|
| tert-Butoxy group in equatorial position | Syn-face (same side as tert-butoxy group) | Minor | Significant steric hindrance from the bulky tert-butoxy group. |
| tert-Butoxy group in equatorial position | Anti-face (opposite side to tert-butoxy group) | Major | Reduced steric hindrance allows for preferential attack. |
This steric directing effect is a fundamental principle in the stereocontrolled synthesis of substituted cyclohexanes. minia.edu.eg The predictable nature of this effect makes compounds with bulky, conformation-locking groups valuable in asymmetric synthesis.
Strategic Utility As a Building Block in Complex Molecule Synthesis
Incorporation into Nitrogen-Containing Heterocyclic Systems
The primary amine functionality of 4-(tert-butoxy)cyclohexanamine hydrochloride is a key handle for its incorporation into a variety of nitrogen-containing heterocyclic systems. These systems are fundamental scaffolds in medicinal chemistry and materials science. The amine can act as a nucleophile in reactions to form heterocycles such as pyridines, pyrimidines, and pyrroles.
For instance, in the synthesis of substituted pyridines, a common strategy involves the condensation of amines with dicarbonyl compounds or their equivalents. While specific examples with this compound are not readily found in the literature, the general approach is well-established.
Table 1: Potential Reactions for Heterocycle Synthesis
| Reaction Type | Reactants | Potential Product |
|---|---|---|
| Hantzsch Pyridine Synthesis | β-ketoester, Aldehyde | Dihydropyridine derivative |
| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compound | N-substituted pyrrole |
The tert-butoxy (B1229062) group would be expected to impart specific solubility and conformational properties to the resulting heterocyclic products, which could be advantageous in tuning their biological activity or material properties.
Role in Constructing Polycyclic Architectures
The bifunctional nature of this compound, possessing both a reactive amine and a cyclohexane (B81311) scaffold, makes it a candidate for the construction of more complex polycyclic architectures. The cyclohexane ring can serve as a rigid core upon which other rings can be fused or annulated.
Reactions that could leverage this building block for polycyclic synthesis include intramolecular cyclizations of appropriately functionalized derivatives or participation in multi-component reactions that assemble several molecules in a single step. The steric bulk of the tert-butoxy group could play a crucial role in directing the stereochemical outcome of such reactions, a critical aspect in the synthesis of complex natural products and pharmaceuticals.
Precursor for Advanced Organic Materials
The incorporation of the 4-(tert-butoxy)cyclohexylamino moiety into polymers or other macromolecular structures could lead to the development of advanced organic materials. The tert-butoxy group can influence properties such as solubility, thermal stability, and morphology. For example, its presence in a polymer backbone could enhance solubility in organic solvents, facilitating processing and film formation.
Furthermore, the amine group can be used as a point of attachment for other functional groups, allowing for the synthesis of functional materials with applications in areas such as organic electronics or as specialized coatings.
Scaffold Derivatization for Diverse Chemical Libraries
In the field of drug discovery, the generation of chemical libraries with high structural diversity is paramount. This compound can serve as a versatile scaffold for the creation of such libraries. The primary amine is readily derivatized through a multitude of reactions, including amidation, reductive amination, and the formation of ureas and thioureas.
This allows for the systematic introduction of a wide variety of substituents, leading to a library of compounds with diverse physicochemical properties. This approach is central to combinatorial chemistry, where large numbers of compounds are synthesized and screened for biological activity. The cyclohexane core provides a three-dimensional framework that is often desirable in drug candidates.
Table 2: Common Derivatization Reactions of the Amine Group
| Reagent | Reaction Type | Product Class |
|---|---|---|
| Acyl Chloride / Carboxylic Acid | Acylation / Amidation | Amide |
| Aldehyde / Ketone (with reducing agent) | Reductive Amination | Secondary Amine |
| Isocyanate | Addition | Urea |
| Isothiocyanate | Addition | Thiourea |
The resulting libraries of compounds can then be screened against various biological targets to identify new lead compounds for drug development.
Mechanistic Investigations of Reactions Involving the Compound
Elucidation of Reaction Pathways
While specific reaction pathways for 4-(tert-Butoxy)cyclohexanamine hydrochloride are not detailed in the literature, the reactivity of the cyclohexylamine (B46788) moiety is generally centered around the nucleophilic nature of the amine group and reactions involving the cyclohexane (B81311) ring. For instance, in related cyclohexylamine derivatives, reactions such as N-alkylation, acylation, and condensation are common. The tert-butoxy (B1229062) group, being bulky, may exert significant steric hindrance, influencing the regioselectivity and stereoselectivity of reactions.
In the context of related compounds, visible-light-enabled photoredox catalysis has been used for the intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones to produce functionalized cyclohexylamine derivatives. nih.gov The proposed mechanism involves the formation of a benzyl (B1604629) radical iminium ion intermediate, followed by radical addition to an alkene and subsequent ring-closing. nih.gov While not directly involving this compound, this illustrates a potential complex reaction pathway for functionalizing such scaffolds.
Transition State Analysis in Key Transformations
Detailed transition state analyses for reactions involving this compound are not available. However, computational studies on analogous systems provide a template for what such analyses might entail. For example, in the potassium tert-butoxide-mediated Mannich reaction of α-substituted-γ-lactams with N-silyl imines, density functional theory (DFT) calculations have been used to investigate the diastereoselectivity. rsc.org These studies suggest that the selectivity is controlled by interactions within a binuclear potassium complex in the transition state. rsc.org Similar computational approaches could, in principle, be applied to reactions of this compound to understand stereochemical outcomes.
Role of Catalysis in Enhancing Reaction Efficiency and Selectivity
Catalysis is crucial for controlling the reactivity of cyclohexylamine derivatives. While specific applications to this compound are not documented, the broader field offers insights into how different catalytic strategies could be employed.
Homogeneous Catalysis
Homogeneous catalysts are instrumental in reactions such as hydrogenation and amination. For instance, cationic ruthenium and osmium complexes have been shown to be efficient precatalysts for the homogeneous hydrogenation of cyclohexanone (B45756) to cyclohexanol (B46403). researchgate.net Mechanistic studies of these systems indicate that the rate-determining step is the oxidative addition of hydrogen to the metal center. researchgate.net Such catalysts could potentially be used in the synthesis or modification of this compound precursors. Palladium-catalyzed C-N cross-coupling reactions are another key area where homogeneous catalysis is vital for the synthesis of complex amines. acs.org
Heterogeneous Catalysis
Heterogeneous catalysts are widely used in the synthesis of cyclohexylamines due to their stability and ease of separation. mdpi.com The synthesis of cyclohexylamine itself can be achieved through the amination of cyclohexanol or cyclohexanone over supported metal catalysts. researchgate.net The choice of metal and support material is critical for achieving high selectivity and yield. researchgate.net For example, a bi-functional supported Ru–V2O5/MCM-41 catalyst has been investigated for the one-step synthesis of cyclohexylamine from benzene. researchgate.net These principles of heterogeneous catalysis would be applicable to the synthesis of this compound.
Organocatalysis and Biocatalysis
Organocatalysis offers a metal-free approach to asymmetric synthesis. wikipedia.org For instance, the Knoevenagel condensation of 4-(tert-butyl)cyclohexanone with 2-thioxothiazolidin-4-one can be effectively catalyzed by ethylenediamine (B42938) diacetate (EDDA). mdpi.com This highlights the potential for using organocatalysts in reactions involving the cyclohexyl core of the target molecule.
Analytical and Characterization Methodologies in Research
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are fundamental in elucidating the molecular structure of "4-(tert-Butoxy)cyclohexanamine hydrochloride". By analyzing the interaction of the molecule with electromagnetic radiation, researchers can confirm the presence of specific functional groups and map the connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a detailed picture of the carbon-hydrogen framework.
The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals would be observed for the quaternary carbon and the three equivalent methyl carbons of the tert-butoxy (B1229062) group. The cyclohexane (B81311) ring would show signals for its carbons, with their chemical shifts indicating the substitution pattern.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.4-3.6 | Multiplet | 1H | CH-O |
| ~3.0-3.2 | Multiplet | 1H | CH-N |
| ~1.2-2.2 | Multiplets | 8H | Cyclohexane CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~73-75 | C (CH₃)₃ |
| ~68-70 | C H-O |
| ~48-50 | C H-N |
| ~28-35 | Cyclohexane C H₂ |
Mass spectrometry (MS) is used to determine the molecular weight of "this compound" and to gain insights into its structure through fragmentation patterns. In a typical electron ionization (EI) mass spectrum of the free base, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would likely involve the loss of the tert-butyl group or cleavage of the cyclohexane ring. The presence of the hydrochloride salt is typically not observed directly in EI-MS, as the analysis is performed on the volatile free base.
Table 3: Expected Mass Spectrometry Fragmentation for 4-(tert-Butoxy)cyclohexanamine
| m/z | Interpretation |
|---|---|
| 185 | Molecular Ion [M]⁺ |
| 170 | [M - CH₃]⁺ |
| 128 | [M - C(CH₃)₃]⁺ |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would display characteristic absorption bands. The presence of the ammonium (B1175870) salt (-NH₃⁺) would be indicated by broad stretching vibrations in the range of 2500-3000 cm⁻¹. The C-H stretching vibrations of the cyclohexane and tert-butyl groups would appear around 2850-2950 cm⁻¹. A prominent C-O stretching band for the ether linkage is expected in the 1050-1150 cm⁻¹ region.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3000 (broad) | N-H Stretch | Ammonium Salt (-NH₃⁺) |
| 2850-2950 | C-H Stretch | Alkane (Cyclohexane, tert-Butyl) |
| 1500-1600 | N-H Bend | Ammonium Salt (-NH₃⁺) |
Chromatographic Techniques for Purity and Isomeric Determination
Chromatographic methods are essential for assessing the purity of "this compound" and for separating its stereoisomers. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. For an amine compound like "this compound", a reversed-phase HPLC method would typically be employed. The compound's purity can be assessed by the area of its corresponding peak in the chromatogram.
Due to the presence of stereocenters in the cyclohexane ring, "4-(tert-Butoxy)cyclohexanamine" can exist as cis and trans isomers, each of which is a racemic mixture. Chiral HPLC is a specialized technique used to separate these enantiomers. cymitquimica.com This is particularly important in pharmaceutical research, as different enantiomers can have different biological activities. cymitquimica.com Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Table 5: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water with an ion-pairing agent (e.g., TFA) |
| Detection | UV or Evaporative Light Scattering Detector (ELSD) |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While the hydrochloride salt is non-volatile, the free base, "4-(tert-Butoxy)cyclohexanamine", can be analyzed by GC. This technique is useful for assessing purity and can also be used to separate the cis and trans diastereomers. The analysis of amines by GC can sometimes be challenging due to peak tailing caused by interactions with the column material. labrulez.com This can often be mitigated by using a basic-deactivated column or by derivatizing the amine group prior to analysis. labrulez.com When coupled with a mass spectrometer (GC-MS), this method provides definitive identification of the separated components based on their mass spectra.
Table 6: Representative GC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Capillary column with a polar stationary phase (e.g., wax-based) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Advanced Derivatization Strategies for Analytical Enhancement
The analytical determination of 4-(tert-Butoxy)cyclohexanamine, a primary aliphatic amine, often presents challenges for common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The compound lacks a strong chromophore, making UV-Vis detection difficult, and its polarity can lead to poor peak shape and retention in reversed-phase HPLC. Similarly, its volatility and potential for interaction with the stationary phase can complicate GC analysis. sigmaaldrich.com To overcome these limitations, derivatization is an essential strategy to enhance its detectability and chromatographic behavior. thermofisher.comresearchgate.net This process involves chemically modifying the primary amine group to attach a "tag" that imparts desirable analytical properties. jfda-online.com
Advanced derivatization strategies focus on introducing moieties that significantly improve sensitivity for various detection methods, enhance separation efficiency, and in some cases, allow for the resolution of enantiomers. These strategies can be broadly categorized based on the analytical technique employed.
Derivatization for High-Performance Liquid Chromatography (HPLC)
Pre-column derivatization is a widely accepted and effective technique for the HPLC analysis of aliphatic amines. thermofisher.com The primary goal is to introduce a chromophoric or fluorophoric group to the 4-(tert-Butoxy)cyclohexanamine molecule, rendering it readily detectable by UV-Vis or fluorescence detectors. thermofisher.comresearchgate.net
Fluorogenic Derivatization:
Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis detection. Several reagents are available that react with primary amines to form highly fluorescent derivatives.
o-Phthalaldehyde (OPA): OPA is a classic and widely used reagent that reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form intensely fluorescent isoindole derivatives. thermofisher.compsu.edu This reaction is typically carried out at room temperature under mild, basic conditions (pH ~10.4) and is often complete within minutes. psu.edu The resulting derivative can be detected at excitation and emission wavelengths of approximately 230 nm and 450 nm, respectively. thermofisher.com The derivatization of tert-butylamine, an aliphatic amine with a sterically hindered tert-butyl group, has been successfully achieved using OPA, suggesting its applicability to the structurally similar 4-(tert-Butoxy)cyclohexanamine. psu.edu
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with primary amines to form stable, fluorescent derivatives. thermofisher.com The reaction conditions are generally mild, and the resulting derivative offers good stability for analysis. thermofisher.com
Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl Chloride, reacts with primary amines under basic conditions (e.g., pH 9.5) to produce highly fluorescent and stable sulfonamide derivatives. libretexts.org The derivatization may require heating (e.g., 30 minutes at room temperature) for completion. The derivatives can be excited at around 252 nm with emission measured at 500 nm. libretexts.org
The table below summarizes key aspects of common fluorogenic derivatization reagents applicable to primary amines like 4-(tert-Butoxy)cyclohexanamine.
| Derivatization Reagent | Target Functional Group | Typical Reaction Conditions | Detection Method | Key Advantages |
| o-Phthalaldehyde (OPA) with a thiol | Primary Amine | pH ~10.4, Room Temperature, Rapid Reaction | Fluorescence (Ex: ~230 nm, Em: ~450 nm) | Fast reaction, High sensitivity |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Mild basic conditions, Room Temperature | Fluorescence | Forms stable derivatives |
| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines, Phenols | pH ~9.5, Room Temperature to mild heating | Fluorescence (Ex: ~252 nm, Em: ~500 nm) | High sensitivity, Stable derivatives |
Chromophoric Derivatization for UV-Vis Detection:
While less sensitive than fluorescence, UV-Vis detection is robust and widely available. Derivatization can introduce a strong chromophore into the 4-(tert-Butoxy)cyclohexanamine molecule.
1-Fluoro-2,4-dinitrobenzene (FDNB): Also known as Sanger's reagent, FDNB reacts with primary amines to form highly colored dinitrophenyl (DNP) derivatives that can be detected in the UV-visible range. libretexts.org
Benzoyl Chloride: This reagent can react with primary amines to introduce a phenyl group, which acts as a chromophore, allowing for UV detection. libretexts.org
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC analysis, derivatization is employed to increase the volatility and thermal stability of the analyte, while also improving its chromatographic properties by reducing interactions with the stationary phase. jfda-online.comnih.gov This often leads to sharper, more symmetrical peaks and improved separation. jfda-online.com
Acylation: Reagents such as pentafluorobenzoyl chloride react with the primary amine of 4-(tert-Butoxy)cyclohexanamine to form stable, volatile amide derivatives. researchgate.net The introduction of fluorine atoms enhances detectability by electron capture detection (ECD) and can produce characteristic mass fragments in MS analysis, aiding in structural confirmation. jfda-online.com The derivatization is typically performed in a basic buffer (e.g., bicarbonate buffer at pH 10.5). researchgate.net
Silylation: Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to replace active hydrogen atoms on the amine group with a trimethylsilyl (B98337) (TMS) group. nih.govscienceopen.com This process significantly increases the volatility of the compound, making it more amenable to GC analysis. nih.gov The reaction often requires heating to ensure completion and should be performed under anhydrous conditions, as the reagents are sensitive to moisture. researchgate.net
The following table outlines common derivatization strategies for GC analysis of primary amines.
| Derivatization Strategy | Reagent Example | Purpose | Typical Reaction Conditions | Key Advantages for GC-MS |
| Acylation | Pentafluorobenzoyl chloride | Increase volatility and thermal stability | Basic pH (e.g., 10.5), Room Temperature | Improved peak shape, Enhanced detection (ECD), Characteristic mass fragments |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility | Anhydrous, Heating may be required | Significantly improved volatility, Reduced column adsorption |
Chiral Derivatization for Enantiomeric Resolution
Since 4-(tert-Butoxy)cyclohexanamine is a chiral compound, separating its enantiomers is often necessary for pharmaceutical and biological studies. This can be achieved by derivatizing the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. nih.govresearchgate.net
OPA with Chiral Thiols: A common strategy involves using OPA in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC). The reaction forms diastereomeric isoindole derivatives that can be resolved by reversed-phase HPLC. nih.govresearchgate.net
Mosher's Acid Chloride: α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, known as Mosher's acid chloride, is a classic CDA that reacts with primary amines to form stable diastereomeric amides. These diastereomers can often be separated by chromatography and distinguished by NMR spectroscopy.
The choice of a chiral derivatization strategy depends on the specific analytical requirements, including the nature of the sample matrix and the required sensitivity. nih.gov
Future Research Directions and Potential Innovations
Exploration of New Catalytic Systems for Efficient Synthesis
The development of efficient and selective synthetic routes is a cornerstone of modern organic chemistry. Future research into the synthesis of 4-(tert-Butoxy)cyclohexanamine hydrochloride will likely focus on the exploration of novel catalytic systems that offer improvements in terms of yield, stereoselectivity, and environmental impact over traditional methods.
One promising avenue is the application of biocatalysis , particularly the use of transaminases. mdpi.comresearchgate.net These enzymes can catalyze the asymmetric amination of ketones, offering a direct and highly stereoselective route to chiral amines. mdpi.com Research could focus on identifying or engineering transaminases that exhibit high activity and selectivity for a 4-(tert-butoxy)cyclohexanone precursor, potentially enabling the synthesis of specific stereoisomers of 4-(tert-Butoxy)cyclohexanamine. The diastereomer-selective deamination of a mixture of cis/trans isomers using transaminases also presents a viable strategy for obtaining the desired trans-isomer with high purity. researchgate.net
| Catalyst Type | Potential Advantages for 4-(tert-Butoxy)cyclohexanamine Synthesis | Key Research Focus |
| Transaminases | High stereoselectivity, mild reaction conditions, environmentally benign. mdpi.comresearchgate.net | Enzyme screening and engineering for substrate specificity. |
| Metal Catalysts | High turnover numbers, applicability to a wide range of substrates. rsc.orgmdpi.com | Development of recyclable catalysts with high selectivity. |
| Photocatalysis | Use of light as a renewable energy source, novel reaction pathways. k-online.com | Exploration of photoredox-catalyzed amination reactions. |
Design of Advanced Derivatives with Tailored Reactivity
Building upon the core structure of 4-(tert-Butoxy)cyclohexanamine, the design and synthesis of advanced derivatives with tailored reactivity and biological activity is a significant area for future exploration. By modifying the functional groups on the cyclohexyl ring or the amine, researchers can fine-tune the molecule's properties for specific applications.
For instance, the amine group can serve as a handle for the introduction of a wide array of substituents, leading to the formation of amides, sulfonamides, and other nitrogen-containing heterocycles. researchgate.net Research in this area would involve the development of synthetic methodologies to selectively functionalize the amine in the presence of the tert-butoxy (B1229062) group. These new derivatives could then be screened for a variety of biological activities.
Moreover, modifications to the tert-butoxy group could also be explored. While this group is often used as a protecting group due to its stability, its replacement with other ether linkages or functional groups could lead to derivatives with novel properties. The synthesis of analogues with different substitution patterns on the cyclohexane (B81311) ring is another avenue for creating chemical diversity. researchgate.netnih.gov
Computational Prediction of Novel Transformations and Properties
In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. mdpi.comnih.govrsc.org For this compound, computational studies can provide valuable insights that can guide future experimental work.
Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences of the molecule and to predict its reactivity towards different reagents. nih.gov This can aid in the design of more efficient synthetic routes and in the prediction of the stereochemical outcome of reactions. For example, computational modeling could be used to understand the binding of a 4-(tert-butoxy)cyclohexanone precursor to the active site of a transaminase, facilitating the design of more effective biocatalysts.
Furthermore, computational methods can be used to predict the physicochemical properties of novel derivatives of 4-(tert-Butoxy)cyclohexanamine, such as their solubility, lipophilicity, and metabolic stability. This information is crucial in the early stages of drug discovery for prioritizing which compounds to synthesize and test. Molecular docking studies could also be performed to predict the binding affinity of these derivatives to specific biological targets. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient and automated continuous flow systems. mdpi.commdpi.com The integration of the synthesis of this compound and its derivatives into flow chemistry and automated platforms represents a significant area for future innovation.
Flow chemistry offers several advantages over batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are not easily accessible in batch. mdpi.com A continuous flow process for the synthesis of 4-(tert-Butoxy)cyclohexanamine could lead to higher yields, reduced reaction times, and a more streamlined workup procedure.
Automated synthesis platforms , which combine robotics with flow chemistry, can be used to rapidly synthesize and screen libraries of compounds. mdpi.com By integrating the synthesis of 4-(tert-Butoxy)cyclohexanamine derivatives into such a platform, researchers could accelerate the discovery of new molecules with desired properties. This high-throughput approach can significantly reduce the time and resources required for the development of new pharmaceuticals and other advanced materials.
| Technology | Potential Impact on 4-(tert-Butoxy)cyclohexanamine Research | Future Directions |
| Flow Chemistry | Increased efficiency, safety, and scalability of synthesis. mdpi.com | Development of a continuous multi-step synthesis. |
| Automated Synthesis | Rapid generation and screening of derivative libraries. mdpi.com | Integration with high-throughput biological screening. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-(tert-Butoxy)cyclohexanamine hydrochloride, and how can reaction efficiency be optimized?
- Methodology :
- Stepwise synthesis : Begin with cyclohexanone as a precursor. Introduce the tert-butoxy group via nucleophilic substitution using tert-butanol and a catalyst like sulfuric acid. Protect the amine group using Boc (tert-butoxycarbonyl) chemistry to prevent side reactions during subsequent steps .
- Optimization : Use Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, solvent polarity, reaction time). Statistical tools like response surface methodology can minimize experimental runs while maximizing yield .
- Validation : Confirm intermediate structures via NMR (¹H/¹³C) and LC-MS. Final product purity can be assessed using HPLC with UV detection.
Q. How does the hydrochloride salt form influence the compound’s solubility and stability?
- Methodology :
- Solubility testing : Perform phase-solubility studies in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). Compare with the free base form using UV-Vis spectroscopy .
- Stability assessment : Conduct accelerated stability studies under varying temperatures (25–60°C) and humidity (40–75% RH). Monitor degradation via TLC or HPLC .
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) in a fume hood. Avoid contact with oxidizing agents due to potential exothermic reactions .
- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
- Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations.
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodology :
- Quantum chemical calculations : Use DFT (Density Functional Theory) to predict electronic properties (e.g., HOMO/LUMO energies) and reactive sites. Software like Gaussian or ORCA is recommended .
- Molecular docking : Screen against target receptors (e.g., GPCRs, enzymes) using AutoDock Vina. Prioritize derivatives with strong binding affinities and favorable ADMET profiles .
- Validation : Synthesize top candidates and test in vitro (e.g., enzyme inhibition assays, cell viability studies) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodology :
- Meta-analysis : Systematically compare datasets from diverse studies (e.g., IC₅₀ values, receptor selectivity). Identify variables like assay conditions (pH, temperature) or cell line heterogeneity .
- Reproducibility testing : Replicate key experiments under controlled conditions. Use orthogonal assays (e.g., SPR for binding, fluorescence for enzymatic activity) to cross-validate results .
Q. How can advanced separation techniques improve purification of this compound?
- Methodology :
- Chromatography : Optimize flash column chromatography with gradients of ethyl acetate/hexane. For chiral purity, use HPLC with a chiral stationary phase (e.g., amylose-based columns) .
- Membrane filtration : Apply nanofiltration to remove low-MW impurities. Monitor efficiency via LC-MS .
- Innovation : Hybrid methods (e.g., centrifugal partition chromatography) can achieve >99% purity with minimal solvent waste .
Q. What role does stereochemistry play in the compound’s interaction with biological targets?
- Methodology :
- Stereoselective synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) to isolate enantiomers. Confirm configuration via X-ray crystallography or circular dichroism .
- Biological evaluation : Compare enantiomer activity in receptor-binding assays (e.g., radioligand displacement). A >10-fold difference in potency suggests stereospecific interactions .
- Example : If the (R)-enantiomer shows higher affinity for a serotonin receptor, conduct molecular dynamics simulations to analyze binding pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
